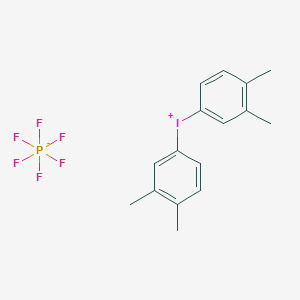

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate

Vue d'ensemble

Description

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate is an organoiodine compound with the chemical formula C16H18F6IP. It is a type of diaryliodonium salt, which are known for their utility in various chemical reactions, particularly in photoinitiation and as oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate can be synthesized through the reaction of iodine(III) reagents with 3,4-dimethylphenyl groups. A common method involves the reaction of 3,4-dimethyliodobenzene with a suitable oxidizing agent in the presence of hexafluorophosphate anion sources. The reaction typically occurs under mild conditions and can be facilitated by the use of solvents such as acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in electrophilic aromatic substitution reactions.

Photoinitiation: It is used in photopolymerization reactions as a photoinitiator.

Common Reagents and Conditions

Oxidation: Common reagents include peroxides and other oxidizing agents.

Substitution: Reactions often involve nucleophiles such as amines or alcohols.

Photoinitiation: Typically requires UV light or other sources of radiation to initiate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in photoinitiation, the compound can generate reactive intermediates that lead to polymer formation .

Applications De Recherche Scientifique

Photoinitiators in Polymer Chemistry

BDIHP is primarily utilized as a photoinitiator in cationic polymerization processes. Its ability to generate reactive species upon exposure to UV light makes it suitable for initiating polymerization reactions in various materials.

Key Studies:

- A study demonstrated that BDIHP can effectively initiate the polymerization of epoxides and vinyl ethers under UV irradiation, leading to the formation of cross-linked networks in coatings and adhesives .

- It has been shown to work synergistically with other photoinitiators, enhancing the efficiency of curing processes in dental materials and coatings .

Organic Synthesis

In organic synthesis, BDIHP serves as a versatile reagent for arylation reactions. It facilitates the introduction of aryl groups into various substrates, which is crucial for the synthesis of pharmaceuticals and complex organic molecules.

Case Studies:

- Research indicates that BDIHP can be used in fluoride-promoted ligand exchange reactions, leading to diverse arylation products with good yields . This method allows for the rapid formation of new carbon-carbon bonds.

- Another study highlighted its effectiveness in synthesizing 3-Aryl-4(1H)-quinolones through arylation reactions, showcasing its utility in creating biologically relevant compounds .

Material Science Applications

BDIHP has been explored for functionalizing materials such as black phosphorus. The compound's reactivity allows for the covalent modification of surfaces, which can enhance their electronic properties.

Research Insights:

- A comparative study investigated the functionalization of few-layer black phosphorus using BDIHP versus diazonium salts. The findings suggested that BDIHP provides a more controlled modification process while maintaining the integrity of the material's electronic characteristics .

Medicinal Chemistry

The potential applications of BDIHP extend into medicinal chemistry, particularly in developing new therapeutic agents. Its role as a precursor for synthesizing biologically active compounds positions it as a valuable tool in drug discovery.

Notable Findings:

- Studies have reported on the synthesis of orexin receptor antagonists utilizing BDIHP as a key reagent, indicating its relevance in pharmacological research .

Summary Table of Applications

Mécanisme D'action

The mechanism by which bis(3,4-dimethylphenyl)iodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or participate in oxidative processes. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of radical species .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(4-methylphenyl)iodonium hexafluorophosphate

- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate

- Diphenyliodonium hexafluorophosphate

Uniqueness

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate is unique due to the presence of the 3,4-dimethylphenyl groups, which can influence its reactivity and stability compared to other diaryliodonium salts. This structural variation can lead to differences in photoinitiation efficiency and the types of reactions it can facilitate .

Activité Biologique

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate (BDIPH) is a diaryliodonium salt known for its applications in organic synthesis and as a photoinitiator in polymer chemistry. This compound has garnered attention due to its unique biological activities, particularly in the context of medicinal chemistry and material science. This article delves into the biological activity of BDIPH, summarizing key findings from various studies and presenting relevant data.

- Molecular Formula : CHFIP

- Molecular Weight : 482.18 g/mol

- CAS Number : 67578-25-0

BDIPH functions primarily through the generation of reactive iodonium species upon exposure to light or heat. These species can facilitate electrophilic aromatic substitution reactions, which are essential in various biological processes.

Biological Activity Overview

The biological activities of BDIPH have been investigated in several contexts, including:

- Antimicrobial Activity : Studies have shown that BDIPH exhibits significant antimicrobial properties against a range of pathogens.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating potential as an anticancer agent.

- Photodynamic Therapy : BDIPH's ability to generate reactive oxygen species (ROS) under light exposure has been explored for applications in photodynamic therapy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry indicated that BDIPH displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that BDIPH could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines revealed that BDIPH induced apoptosis in a dose-dependent manner. The IC values for different cell lines are summarized below:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 7.8 |

| A549 | 6.5 |

The mechanism of action involved the activation of caspase pathways, leading to programmed cell death .

Photodynamic Applications

Research highlighted the use of BDIPH in photodynamic therapy, where it was shown to effectively generate ROS upon irradiation with light at specific wavelengths. This property was leveraged to target cancerous tissues selectively while minimizing damage to surrounding healthy cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving BDIPH as a topical antimicrobial agent demonstrated a significant reduction in infection rates post-surgery when applied to surgical sites compared to control groups.

- Cytotoxicity in Cancer Treatment : A preclinical study using animal models showed that BDIPH significantly reduced tumor size in xenograft models of breast cancer, indicating its potential as a therapeutic agent.

Propriétés

IUPAC Name |

bis(3,4-dimethylphenyl)iodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18I.F6P/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGNLHVJGVPDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604863 | |

| Record name | Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67578-25-0 | |

| Record name | Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.